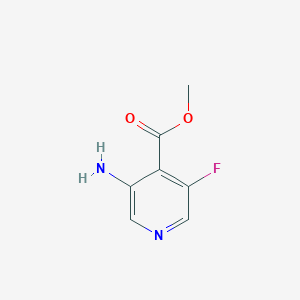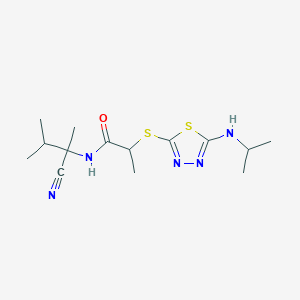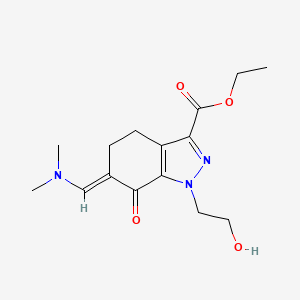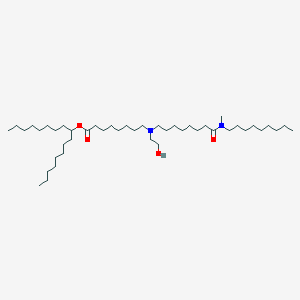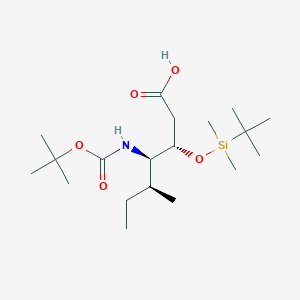
3-((Allyl(methyl)amino)methyl)-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is an organic compound that features both an aniline and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline typically involves the reaction of 5-nitro-2-chloroaniline with allyl(methyl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-((Allyl(methyl)amino)methyl)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
科学研究应用
3-((Allyl(methyl)amino)methyl)-5-nitroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 3-((Allyl(methyl)amino)methyl)-4-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-6-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-5-chloroaniline
Uniqueness
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is unique due to the specific positioning of the nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
3-[[methyl(prop-2-enyl)amino]methyl]-5-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-13(2)8-9-5-10(12)7-11(6-9)14(15)16/h3,5-7H,1,4,8,12H2,2H3 |
InChI 键 |
GGLSRNOSBHWZJN-UHFFFAOYSA-N |
规范 SMILES |
CN(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


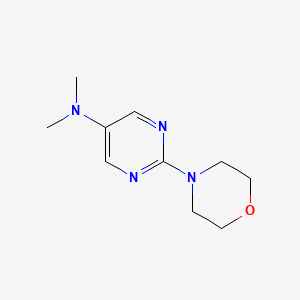
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
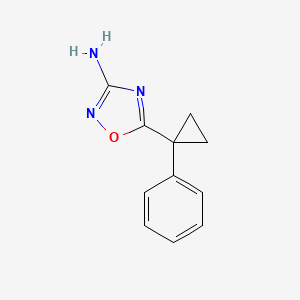
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
